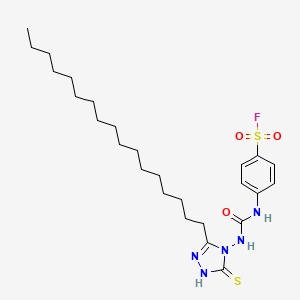
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride
Biologische Aktivität
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride (CAS 23455-88-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H42FN5O3S. Its structure features a triazole ring which is known for its significant pharmacological properties. The presence of the heptadecyl chain contributes to its lipophilicity, potentially enhancing membrane penetration and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 485.71 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In particular:
- Mechanism of Action : The compound acts by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. This was demonstrated in a study where it showed effectiveness against various Gram-positive and Gram-negative bacteria.
Antiviral Activity
Research has also highlighted the compound's antiviral potential:
- Case Study : A study focused on the compound's efficacy against SARS-CoV-2 (the virus responsible for COVID-19). Molecular docking studies revealed that it binds effectively to the viral protease, suggesting a potential mechanism for inhibiting viral replication .
Cytotoxicity
While evaluating its therapeutic potential, cytotoxicity assays have been conducted to assess the safety profile:
- Findings : The compound exhibited low cytotoxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety margin for further development .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Triazole Ring : The initial step involves the synthesis of the 1,2,4-triazole moiety through cyclization reactions.
- Alkylation : The heptadecyl group is introduced via an alkylation reaction.
- Final Coupling : The benzenesulphonyl fluoride moiety is coupled to complete the synthesis.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Hydrazine derivatives |
| Step 2 | Alkylation | Heptadecyl bromide |
| Step 3 | Coupling | Benzenesulfonic acid |
Conclusion and Future Directions
The biological activity of this compound indicates promising potential as an antimicrobial and antiviral agent. Further research is necessary to explore its full therapeutic applications and optimize its pharmacological properties.
Future studies should focus on:
- In vivo Studies : To assess the efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate the precise mechanisms underlying its biological activities.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Eigenschaften
CAS-Nummer |
23455-88-1 |
|---|---|
Molekularformel |
C26H42FN5O3S2 |
Molekulargewicht |
555.8 g/mol |
IUPAC-Name |
3-[(3-heptadecyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)carbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C26H42FN5O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-29-30-26(36)32(24)31-25(33)28-22-18-17-19-23(21-22)37(27,34)35/h17-19,21H,2-16,20H2,1H3,(H,30,36)(H2,28,31,33) |
InChI-Schlüssel |
PTXRDRHMHUOBAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NNC(=S)N1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NNC(=S)N1NC(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















